molecular formula C17H16N2O6S2 B4059625 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate

4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate

Cat. No. B4059625
M. Wt: 408.5 g/mol
InChI Key: VGKDCUBFONAPQD-GHXNOFRVSA-N
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Description

4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate is a useful research compound. Its molecular formula is C17H16N2O6S2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate is 408.04497858 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Features

Compounds containing thiazole units, similar to the one , are synthesized through various chemical reactions, often aiming to explore their antimicrobial and antifungal properties. For instance, the synthesis of thiazoles and their fused derivatives has been a subject of interest due to their antimicrobial activities against bacterial and fungal isolates, such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). The focus on these compounds highlights the ongoing research efforts to develop new antimicrobial agents.

Biological Activities

The exploration of thiazole derivatives extends to their potential use as antihypertensive agents, demonstrating α-blocking activity with low toxicity. This indicates a promising avenue for the development of new therapeutic options for hypertension (Abdel-Wahab et al., 2008). Furthermore, the synthesis of iminothiazolidin-4-one acetate derivatives has been pursued for their potential as aldose reductase inhibitors, a target for the treatment of diabetic complications (Ali et al., 2012). These findings underscore the relevance of thiazole derivatives in medicinal chemistry, particularly in addressing chronic diseases.

Chemical Transformations and Methodologies

Research has also focused on the chemical transformations and synthetic methodologies involving thiazole derivatives. For example, studies on allyldithiocarbamates and their cyclization to produce thioxothiazolidine-4-alkanoates have been conducted to understand their synthesis better and explore their antihyperglycemic activities (Dighe et al., 2014). These studies are indicative of the broad interest in thiazole derivatives for their synthetic challenges and potential therapeutic benefits.

properties

IUPAC Name

[2-ethoxy-6-nitro-4-[(Z)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S2/c1-4-6-26-17-18-12(16(21)27-17)7-11-8-13(19(22)23)15(25-10(3)20)14(9-11)24-5-2/h4,7-9H,1,5-6H2,2-3H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKDCUBFONAPQD-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate
Reactant of Route 2
Reactant of Route 2
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate
Reactant of Route 3
Reactant of Route 3
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate
Reactant of Route 4
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate
Reactant of Route 5
Reactant of Route 5
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate
Reactant of Route 6
Reactant of Route 6
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.